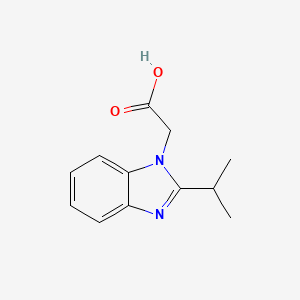

(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is modified by the addition of an isopropyl group and an acetic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves various strategies, including cyclization reactions and acylation. For instance, cyclizations of [(5-substituted-2-benzimidazolyl) thio] acetic acid to thiazolo[3, 2-a]benzimidazol-3(2H)-one derivatives were successfully carried out by heating in Dowtherm A or Ac2O/pyridine, which suggests a method that could potentially be adapted for the synthesis of "(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid" . Additionally, acylation of amines with related acyl chlorides has been reported, which could be a step in the synthesis of the target compound .

Molecular Structure Analysis

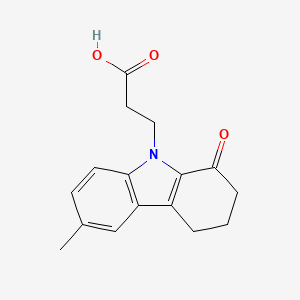

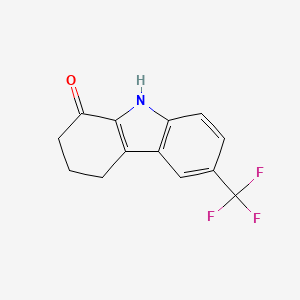

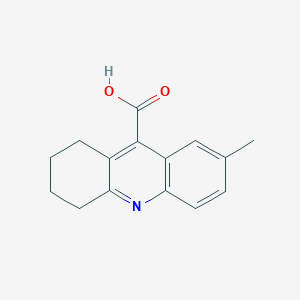

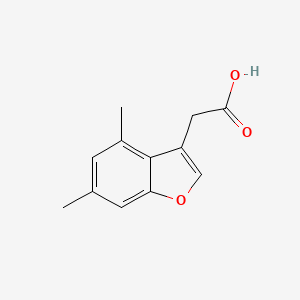

The molecular structure of benzimidazole derivatives is characterized by the presence of intermolecular interactions, such as π-π interactions, hydrogen bonding, and van der Waals forces, which can influence the stability and crystalline form of the compounds. For example, the crystal structure of a related compound, isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, is stabilized by intermolecular π-π interactions and C-H⋯π interactions . These types of interactions are likely to be present in "(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid" as well, affecting its molecular conformation and properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nitrosation, acylation, and cyclization. The nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid with iso-amyl nitrite leads to the formation of furazan derivatives . This indicates that "(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid" may also participate in similar nitrosation reactions under appropriate conditions. Furthermore, the acylation of amines and pyrazole with acyl chlorides derived from related compounds has been demonstrated, which could be relevant for the functionalization of the benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and reactivity. For example, the introduction of an isopropyl group and an acetic acid moiety could increase the lipophilicity of the compound compared to the parent benzimidazole, potentially affecting its biological activity and pharmacokinetic properties. The specific properties of "(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid" would need to be determined experimentally, but insights can be gained from the study of related compounds .

Applications De Recherche Scientifique

Chemistry and Properties

Benzimidazole derivatives are fascinating for their chemical variability and properties, which include their preparation, protonation/deprotonation behaviors, and complex formation. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This variability suggests potential interest in unknown analogues of benzimidazole compounds for future research (Boča, Jameson, & Linert, 2011).

DNA Interaction

Benzimidazole derivatives, particularly those similar to Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Therapeutic Potential

Benzimidazole derivatives possess a myriad of pharmacological properties, serving as a scaffold for developing therapeutic agents against microbial, viral, parasitic infections, hypertension, cancer, and more. Their core structure is pivotal in the synthesis of drugs with significant biological activity, indicating an active area of research for drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Anticancer Research

The synthesis strategies for benzimidazole derivatives as anticancer agents are under active investigation. These derivatives act through various mechanisms, including intercalation into DNA, as alkylating agents, topoisomerase inhibitors, and more. The design of benzimidazole-based compounds as anticancer agents is a promising research direction, providing a basis for the development of novel therapeutic strategies (Akhtar et al., 2019).

Agricultural and Veterinary Applications

Benzimidazole compounds are applied as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Research into their mode of action, particularly as inhibitors of microtubule assembly, highlights their biological impact and supports their use in managing plant and animal health. This also underscores the potential for using benzimidazole derivatives in cancer chemotherapy (Davidse, 1986).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

Mécanisme D'action

Target of Action

The primary targets of (2-Isopropyl-1h-benzimidazol-1-yl)acetic acid are currently unknown. The compound belongs to the benzimidazole class, which is known for its diverse biological activities

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors . The specific interactions of this compound need to be elucidated through further studies.

Biochemical Pathways

Benzimidazole compounds are known to affect various biochemical pathways, depending on their specific targets

Result of Action

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects

Propriétés

IUPAC Name |

2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROCWDFNBDMZGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360073 |

Source

|

| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid | |

CAS RN |

797812-91-0 |

Source

|

| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)